molecular formula C18H19FN4O B6948293 N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine

N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine

Cat. No.: B6948293
M. Wt: 326.4 g/mol
InChI Key: JRSVXEMKFNOKGE-UHFFFAOYSA-N
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Description

N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine is a complex organic compound that features a combination of fluorophenoxy, pyridine, and pyrazole moieties

Properties

IUPAC Name

N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-13(17-8-10-22-23(17)2)21-12-14-5-4-9-20-18(14)24-16-7-3-6-15(19)11-16/h3-11,13,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSVXEMKFNOKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)NCC2=C(N=CC=C2)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 3-fluorophenoxy pyridine: This step involves the nucleophilic aromatic substitution of 3-fluorophenol with 3-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Alkylation: The resulting 3-fluorophenoxy pyridine is then alkylated with a suitable alkyl halide, such as benzyl bromide, under basic conditions to introduce the benzyl group.

    Formation of the pyrazole moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate 1,3-diketone.

    Coupling: The final step involves coupling the pyrazole derivative with the alkylated fluorophenoxy pyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.

    Biological Research: It is used in the study of receptor-ligand interactions, enzyme inhibition, and as a probe in biochemical assays.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

    Enzymes: It may act as an inhibitor or activator of enzymes involved in key biochemical pathways, affecting processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine can be compared with other similar compounds, such as:

    N-[[2-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine: This compound differs by the position of the fluorine atom on the phenoxy ring, which can affect its binding affinity and selectivity for molecular targets.

    N-[[2-(3-chlorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine: The substitution of fluorine with chlorine can lead to differences in chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities.

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